Diheptan-2-yl hexanedioate
Description
Diheptan-2-yl hexanedioate is a diester of adipic acid (hexanedioic acid) and heptan-2-ol. Its molecular structure consists of a six-carbon adipate backbone esterified with two heptan-2-yl groups. The ester groups introduce branching at the second carbon of the heptyl chain, distinguishing it from linear or other branched esters like di(2-ethylhexyl) adipate (DEHA). The inferred molecular formula is C₂₀H₃₈O₄, with a molecular weight of 342.5 g/mol.
For instance, esters with longer or branched alkyl chains typically exhibit higher hydrophobicity, lower volatility, and enhanced plasticizing efficiency compared to shorter-chain analogs like dimethyl or diethyl adipates .
Properties
CAS No. |
90456-62-5 |
|---|---|
Molecular Formula |
C20H38O4 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
diheptan-2-yl hexanedioate |
InChI |
InChI=1S/C20H38O4/c1-5-7-9-13-17(3)23-19(21)15-11-12-16-20(22)24-18(4)14-10-8-6-2/h17-18H,5-16H2,1-4H3 |
InChI Key |
HXEQAVFXRNYRDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)OC(=O)CCCCC(=O)OC(C)CCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diheptan-2-yl hexanedioate can be synthesized through esterification of hexanedioic acid with heptanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are designed to optimize yield and purity while minimizing production costs. The use of advanced catalysts and reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diheptan-2-yl hexanedioate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Hexanedioic acid and heptanoic acid.
Reduction: Heptanol and hexanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Diheptan-2-yl hexanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diheptan-2-yl hexanedioate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release hexanedioic acid and heptanol, which may exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares diheptan-2-yl hexanedioate with three related adipate esters: diethyl adipate (DEA) , dimethyl hexanedioate (DMH) , and di(2-ethylhexyl) adipate (DEHA) .
*Inferred from structural analogs.
†Estimated based on chain length and branching.
Key Findings:
Chain Length and Branching :
- Shorter esters (e.g., DMH, DEA) exhibit higher volatility and lower viscosity, making them suitable for solvents and fuel additives. In contrast, longer/branched esters like DEHA and this compound are preferred for plasticizers due to their low volatility and compatibility with polymers .
- This compound’s heptan-2-yl groups likely offer a balance between plasticizing efficiency and processability compared to DEHA’s bulkier 2-ethylhexyl groups.
Reactivity :
- Esters with branched chains (e.g., DEHA, this compound) show reduced reactivity in condensation reactions compared to linear analogs. For example, α,ω-diketones with branched esters form macrocyclic compounds rather than linear polymers when reacting with hydrazides .
Market Dynamics: DMH is experiencing growth (projected $750 million market by 2028) driven by bio-based chemical demand and production advancements . DEHA remains a staple in plastics, but regulatory pressures on phthalate alternatives may shift demand toward novel esters like this compound .
Research and Industrial Insights
- Synthetic Pathways: this compound is likely synthesized via esterification of adipic acid with heptan-2-ol, analogous to DEHA’s production from 2-ethylhexanol .
- Performance Trade-offs : While DEHA’s high molecular weight ensures durability, this compound’s intermediate chain length may improve biodegradability—a critical factor in evolving environmental regulations .
- Gaps in Data : Specific properties (e.g., melting point, toxicity) for this compound require further experimental validation, as existing literature focuses on more common esters like DMH and DEHA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
